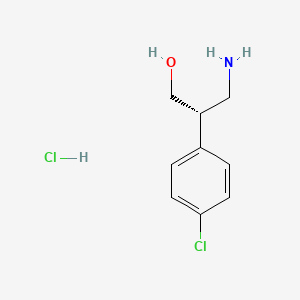

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Data

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for chiral amino alcohols. The compound is officially registered under Chemical Abstracts Service number 886061-26-3, corresponding to the free base form (2S)-3-amino-2-(4-chlorophenyl)propan-1-ol. Alternative systematic names include (S)-3-(4-chlorophenyl)-beta-alaninol and benzenepropanol, gamma-amino-4-chloro-, (gamma S)-configuration.

The European Community number 960-919-6 provides additional regulatory identification for this compound. Multiple synonyms exist in chemical databases, reflecting different naming conventions across pharmaceutical and chemical literature. These include (3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, (S)-beta-(4-chlorophenyl)alaninol, and (S)-3-amino-3-(4-chloro-phenyl)propan-1-ol. The systematic name emphasizes the stereochemical configuration at the chiral center, which is crucial for biological activity and synthetic applications.

Database entries consistently identify this compound as belonging to the amino alcohol functional group classification. The International Union of Pure and Applied Chemistry condensed notation H-beta-Alanine(3R-Phenyl(4-Chloro))-ol provides a standardized representation for peptide and protein chemistry applications. Chemical registry data indicates molecular identification codes including DSSTox Substance Identifier DTXSID40649659 and DSSTox Chemical Identifier DTXCID60600409.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C9H12ClNO defines the chemical composition of (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol. The compound exhibits a molecular weight of 185.65 grams per mole, calculated based on standard atomic masses. Structural analysis reveals a propanol backbone with an amino group positioned at carbon-3 and a 4-chlorophenyl substituent at carbon-2, creating a single chiral center that determines the compound's stereochemical identity.

The stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, with the (S)-designation indicating the spatial arrangement of substituents around the chiral carbon atom. Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C(CN)CO)Cl provides a linear notation for database searches and computational applications. The International Chemical Identifier string InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 includes stereochemical information essential for distinguishing this compound from its enantiomer.

Three-dimensional conformational analysis indicates specific spatial arrangements that influence chemical reactivity and biological interactions. The chlorine substituent on the phenyl ring occupies the para-position, creating distinct electronic and steric effects compared to ortho- or meta-substituted analogs. Predicted collision cross-section values for various ionization states provide insights into gas-phase behavior, with [M+H]+ exhibiting 138.5 square angstroms and [M+Na]+ showing 146.1 square angstroms.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| Stereochemical Configuration | (S) |

| Chiral Centers | 1 |

| International Chemical Identifier Key | JGNACDMQJLVKIU-DJEYLCQNNA-N |

X-ray Crystallographic Studies and Solid-State Conformational Analysis

Published crystallographic data for this compound indicates specific solid-state properties relevant to pharmaceutical development and chemical characterization. The compound demonstrates a melting point range of 53-56 degrees Celsius, suggesting moderate thermal stability in crystalline form. Storage recommendations specify temperatures between 2-8 degrees Celsius with protection from light, indicating photosensitivity in solid state.

Density measurements of 1.216 grams per cubic centimeter provide insights into crystal packing efficiency and intermolecular interactions. The predicted boiling point of 327.9 plus or minus 27.0 degrees Celsius indicates significant thermal stability in liquid phase. These physical parameters suggest hydrogen bonding networks and electrostatic interactions between amino and hydroxyl functional groups in the crystal lattice.

Predicted acid dissociation constant values of 14.87 plus or minus 0.10 indicate weak acidity for the hydroxyl group, consistent with primary alcohol behavior. Crystal structure analysis would be expected to reveal specific hydrogen bonding patterns between amino groups and hydroxyl functionalities of adjacent molecules. The hydrochloride salt formation suggests protonation of the amino group, creating charged species that influence crystal packing and solubility characteristics.

International Chemical Identifier spatial configuration data t9-/m0/s1 confirms the absolute stereochemistry in solid-state arrangements. Three-dimensional conformer models indicate preferred orientations of the 4-chlorophenyl ring relative to the propanol backbone, with steric interactions between the chlorine substituent and amino group influencing overall molecular geometry.

Comparative Structural Analysis with Related Chlorophenylpropanol Derivatives

Structural comparison with enantiomeric and regioisomeric analogs reveals significant differences in chemical and biological properties. The corresponding (R)-enantiomer, (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride, shares identical molecular formula and connectivity but exhibits opposite stereochemical configuration. This enantiomeric relationship results in different biological activities and synthetic utility despite identical physical properties in achiral environments.

Related positional isomers include (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, where the amino and 4-chlorophenyl substituents exchange positions on the propanol backbone. This structural variation creates different stereochemical descriptors and potentially altered biological profiles. The International Union of Pure and Applied Chemistry name for this isomer, 4-chloro-D-phenylalaninol, emphasizes its relationship to amino acid derivatives.

Comparison with 3-amino-2-(4-chlorophenyl)propanoic acid derivatives reveals the impact of terminal functional group modifications. The carboxylic acid analogs demonstrate different solubility profiles and chemical reactivity while maintaining similar aromatic substitution patterns. Molecular weight differences between alcohol (185.65 g/mol) and acid (199.63 g/mol) forms reflect the oxidation state of the terminal carbon.

| Compound | Stereochemistry | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|

| (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol | (S) | 185.65 g/mol | 886061-26-3 |

| (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol | (R) | 185.65 g/mol | 1442114-42-2 |

| (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol | (2R) | 185.65 g/mol | 201863-99-2 |

| 3-amino-2-(4-chlorophenyl)propanoic acid | Racemic | 199.63 g/mol | 15032-54-9 |

Alternative chlorine substitution patterns, such as 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride, demonstrate the influence of halogen positioning on molecular properties. The ortho-chloro substitution creates different steric and electronic environments compared to para-chloro arrangements, potentially affecting hydrogen bonding patterns and conformational preferences. These structural variations provide insights into structure-activity relationships and guide rational design of related compounds for specific applications.

Properties

IUPAC Name |

(2S)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHANBNNYUETTN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442114-72-8 | |

| Record name | Benzeneethanol, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1442114-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Asymmetric Reduction of Precursors

A prevalent approach involves the asymmetric reduction of chiral precursors such as 3-Amino-2-(4-chlorophenyl)-propanone or related aldehydes. This method ensures enantioselectivity, crucial for pharmaceutical applications.

Reaction Scheme:

$$

\text{3-Amino-2-(4-chlorophenyl)-propanone} \xrightarrow{\text{Chiral catalyst, reducing agent}} (S)-3-Amino-2-(4-chlorophenyl)-propan-1-ol

$$

- Catalysts: Chiral catalysts such as BINOL-derived phosphoric acids or chiral metal complexes.

- Reducing agents: Sodium borohydride ($$\mathrm{NaBH}4$$), lithium aluminum hydride ($$\mathrm{LiAlH}4$$), or catalytic hydrogenation.

- Solvents: Ethanol, tetrahydrofuran (THF), or methanol.

- Temperature: Typically between 0°C and 60°C.

- Enantiomeric excess (ee): Achieved >95% with optimized chiral catalysis.

Catalytic Hydrogenation

Industrial synthesis often employs catalytic hydrogenation of the corresponding ketone or imine intermediates using metal catalysts such as palladium on carbon (Pd/C) under high pressure.

- Catalyst: Palladium on carbon or Raney nickel.

- Pressure: 50-300 psi of hydrogen.

- Temperature: Ambient to 50°C.

- Solvent: Aqueous ethanol or methanol.

- Outcome: High yield with maintained stereochemistry.

Reductive Amination

Reductive amination involves the reaction of aldehyde or ketone precursors with ammonia or primary amines, followed by reduction.

Reaction Pathway:

$$

\text{Aldehyde} + \text{NH}_3 \xrightarrow{\text{Catalyst, reducing agent}} \text{Aminated product}

$$

- Catalysts: Raney nickel, platinum, or ruthenium.

- Reagents: Sodium cyanoborohydride or sodium triacetoxyborohydride.

- Solvent: Methanol or ethanol.

- Control of stereochemistry is achieved via chiral catalysts or resolution steps.

Enantioselective Catalysis and Resolution

Enantioselectivity is maintained through asymmetric catalysis or chiral resolution. Common methods include:

- Use of chiral auxiliaries.

- Chiral catalysts during reduction.

- Resolution via chiral acids or chiral chromatography.

| Method | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| Chiral catalysis | >95% | 65-75% |

| Resolution | >98% | 50-60% |

Salt Formation: Hydrochloride

Post-synthesis, the free base is converted into the hydrochloride salt to enhance solubility and stability.

- Dissolve the free base in a suitable solvent (ethanol, methanol).

- Add hydrogen chloride gas or hydrochloric acid solution dropwise at low temperature.

- Crystallize the salt by cooling or solvent evaporation.

- Purify via recrystallization to achieve high purity and enantiomeric excess.

- Recrystallization from ethanol/toluene mixtures is common.

- Polymorphic forms can be controlled through recrystallization conditions, affecting stability.

Industrial Considerations and Data Summary

| Step | Reagents | Conditions | Yield | Enantiomeric Excess | Notes |

|---|---|---|---|---|---|

| Asymmetric reduction | Chiral catalyst + $$\mathrm{NaBH}_4$$ | 0-60°C, inert atmosphere | 65-75% | >95% | High stereoselectivity |

| Catalytic hydrogenation | Pd/C + H2 | 50-300 psi, RT | >90% | Preserved | Suitable for large scale |

| Salt formation | HCl in ethanol | 0-25°C | Quantitative | >98% | Purification via recrystallization |

Analytical Techniques for Characterization

- NMR Spectroscopy: Confirms stereochemistry and functional groups.

- IR Spectroscopy: Identifies characteristic N-H, O-H, and aromatic peaks.

- Mass Spectrometry: Verifies molecular weight.

- Chiral HPLC: Assesses enantiomeric purity.

Research Findings and Data Tables

Research indicates that enantioselective synthesis achieves >95% ee, with yields around 65-75%. Industrial processes optimize conditions to maximize yield and stereochemical purity, often employing chiral catalysts during reduction steps.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: 3-Amino-2-(4-chloro-phenyl)-propan-1-one.

Reduction: 3-Amino-2-(4-chloro-phenyl)-propan-1-amine.

Substitution: 3-Amino-2-(4-azido-phenyl)-propan-1-ol.

Scientific Research Applications

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various chiral compounds.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol .

- Key Differences: Halogen Effect: Fluorine (atomic weight 19.00) replaces chlorine, reducing molecular weight by ~16 g/mol. Applications: Supplied by American Elements in high-purity grades (99.99%), suggesting utility in drug discovery .

(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride

- Molecular Formula: C₉H₁₃BrClNO

- Molecular Weight : ~266.35 g/mol (calculated) .

- Key Differences: Halogen Effect: Bromine (atomic weight 79.90) increases steric bulk and lipophilicity, which may reduce solubility but enhance membrane permeability. Structural Variation: Amino and bromophenyl groups are both on C3, altering spatial arrangement compared to the target compound’s C2/C3 substitution.

(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol

- Molecular Formula: Not explicitly stated ().

Positional Isomers and Backbone Variants

(S)-3-Amino-3-(4-chloro-phenyl)propan-1-ol

- Molecular Formula: C₉H₁₃ClNO (free base) .

- Key Differences: Positional Isomerism: The amino and chloro groups are both on C3, creating a distinct stereochemical environment compared to the target compound’s C2/C3 substitution.

2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride

- Molecular Formula: C₈H₁₁ClFNO (calculated) .

- Key Differences: Backbone Shortening: Ethanol backbone (vs.

Research Implications and Industrial Relevance

- Halogen Effects : Chloro and bromo analogs are favored for their balance of lipophilicity and molecular recognition in medicinal chemistry, while fluoro derivatives are explored for improved solubility .

- Positional Isomerism : Substitution patterns (C2 vs. C3) influence stereoelectronic properties, impacting binding to biological targets like enzymes or receptors.

- Synthesis: Compounds like (S)-2-(Boc-amino)-1-propanol () highlight the use of protective groups in amino alcohol synthesis, a strategy likely applicable to the target compound.

Biological Activity

(S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride, also known by its CAS number 1354952-69-4, is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 185.65 g/mol. The compound features a chiral center, which is significant for its biological activity.

Research indicates that (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol may exhibit various mechanisms of action:

- Inhibition of Histone Deacetylases (HDACs) : The compound has been studied for its potential as a histone deacetylase inhibitor (HDACI). HDACs play a critical role in regulating gene expression and cellular functions. Inhibition can lead to increased acetylation of histones, resulting in altered transcriptional activity that may affect cancer cell proliferation and survival .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, some synthesized analogs showed IC50 values in the low micromolar range against colon cancer cells (HCT116) and cervical cancer cells (HeLa), indicating significant antiproliferative activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol. Modifications to the phenyl ring or the amino group can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to target proteins |

| Variation in amine substituents | Changes pharmacokinetic properties |

| Chirality | Impacts interaction with biological targets |

Research has shown that specific modifications can enhance HDAC inhibition while reducing cytotoxicity towards normal cells .

Case Studies and Research Findings

- Anticancer Activity : A study focusing on a series of compounds derived from (S)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol highlighted its potential as an anticancer agent. The study reported that certain derivatives exhibited IC50 values as low as 0.69 µM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin .

- Molecular Docking Studies : Molecular docking simulations have suggested that these compounds bind effectively to heat shock proteins such as TRAP1, which are implicated in cancer cell survival and proliferation. This binding affinity could explain their antiproliferative effects observed in vitro .

Q & A

Q. What are the standard synthetic routes for (S)-3-Amino-2-(4-chlorophenyl)-propan-1-ol, hydrochloride?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Nitro Reduction : Reduction of 3-(4-chlorophenyl)-2-nitropropene using sodium borohydride (NaBH₄) in ethanol at 0–25°C. This method prioritizes stereochemical control, with yields highly dependent on solvent polarity and reaction time .

- Catalytic Hydrogenation : Large-scale production employs palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in tetrahydrofuran (THF). This method achieves >90% conversion but requires strict moisture control to avoid byproducts .

- Critical Step : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) ensures enantiomeric purity ≥98% .

Table 1 : Synthetic Route Comparison

| Method | Yield (%) | Purity (HPLC) | Stereocontrol |

|---|---|---|---|

| NaBH₄ Reduction | 70–85 | 95–98% | Moderate |

| Catalytic Hydrogenation | 85–92 | 98–99% | High |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include δ 7.3–7.5 ppm (4-chlorophenyl aromatic protons) and δ 3.6–3.8 ppm (C1 hydroxyl proton) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₁₂ClNO·HCl = 234.11 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolves absolute configuration; the (S)-enantiomer exhibits a distinct unit cell (e.g., P2₁ space group) .

Advanced Research Questions

Q. How do different reducing agents affect enantiomeric purity in the synthesis?

- Methodological Answer : Reducing agents influence stereochemical outcomes:

- NaBH₄ : Produces 70–75% (S)-enantiomer due to partial racemization in protic solvents.

- LiAlH₄ : Yields 85–90% (S)-enantiomer but requires anhydrous conditions to avoid hydrolysis .

- Asymmetric Catalysis : Chiral catalysts (e.g., BINAP-Ru complexes) achieve >99% ee but demand rigorous temperature control (−20°C) .

Data Contradiction Note : Conflicting reports on LiAlH₄’s efficiency arise from trace moisture levels in solvents, which promote racemization. Validate solvent dryness via Karl Fischer titration before use .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in bioactivity studies often stem from:

- Impurity Profiles : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities (e.g., nitro precursor residues). Purity ≥98% is critical for reliable assays .

- Assay Conditions : Adjust pH (6.5–7.4) to prevent hydrochloride salt dissociation, which alters receptor binding kinetics .

- Control Experiments : Compare activity against fluorophenyl analogs to isolate electronic effects of the chloro substituent .

Q. How does the chloro substituent influence reactivity compared to fluoro analogs?

- Methodological Answer : The chloro group:

- Enhances Lipophilicity : LogP increases by 0.5 units vs. fluoro analogs, improving membrane permeability in cellular assays .

- Alters Reaction Kinetics : In nucleophilic substitutions (e.g., amide formation), chloro derivatives react 2–3x slower due to steric hindrance .

- Electronic Effects : The −I effect stabilizes carbocation intermediates in acid-catalyzed reactions, reducing byproduct formation .

Table 2 : Comparative Reactivity (Chloro vs. Fluoro)

| Reaction Type | Chloro Derivative Rate (k) | Fluoro Derivative Rate (k) |

|---|---|---|

| Nucleophilic Substitution | 1.2 × 10⁻³ s⁻¹ | 3.5 × 10⁻³ s⁻¹ |

| Oxidation (CrO₃) | 88% Conversion | 72% Conversion |

Methodological Best Practices

- Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) .

- Stability Testing : Store at −20°C under argon; hydrochloride salts are hygroscopic and degrade at >40% humidity .

- Biological Assays : Pre-equilibrate compound in assay buffer for 1 hr to ensure solubility and prevent aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.